Methyl 4-chloro-5-fluorothiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4ClFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the introduction of chlorine and fluorine atoms into the thiophene ring. One common method is the halogenation of thiophene derivatives followed by esterification. The reaction conditions often require the use of halogenating agents such as chlorine or fluorine gas, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
Methyl 4-chloro-5-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to a biological response. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-fluorothiophene-2-carboxylate
- Methyl 4-chloro-3-fluorothiophene-2-carboxylate
- Methyl 4-chloro-5-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H4ClFO2S |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
methyl 4-chloro-5-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 |
InChI Key |
NBBRPYBJSLWUTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)F)Cl |
Origin of Product |
United States |
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